
1-(3-fluorobenzyl)-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-fluorobenzyl)-1H-indole-2,3-dione” is a compound that likely contains an indole group (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring), a 2,3-dione group (two carbonyl groups on adjacent carbons), and a 3-fluorobenzyl group (a benzyl group with a fluorine atom on the 3rd carbon). The presence of these functional groups could give this compound unique chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the indole, 2,3-dione, and 3-fluorobenzyl groups. The indole group is aromatic, which could contribute to the compound’s stability. The 2,3-dione group could participate in hydrogen bonding and other polar interactions. The fluorine atom in the 3-fluorobenzyl group is highly electronegative, which could influence the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups. The indole group could undergo electrophilic aromatic substitution reactions. The 2,3-dione group could participate in nucleophilic addition reactions. The fluorine atom in the 3-fluorobenzyl group could be replaced by other groups in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the 2,3-dione group could increase the compound’s polarity, potentially making it more soluble in polar solvents .Direcciones Futuras
Propiedades
IUPAC Name |
1-[(3-fluorophenyl)methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c16-11-5-3-4-10(8-11)9-17-13-7-2-1-6-12(13)14(18)15(17)19/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNCNSVIODJNGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

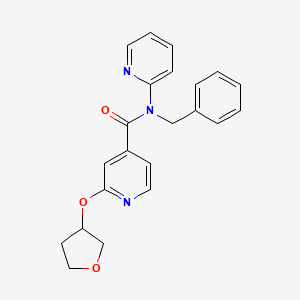

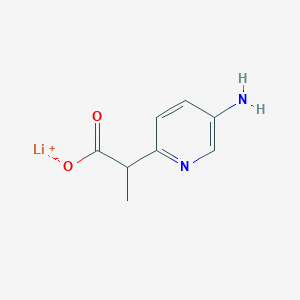
![2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-methoxyquinoxaline](/img/structure/B2398444.png)
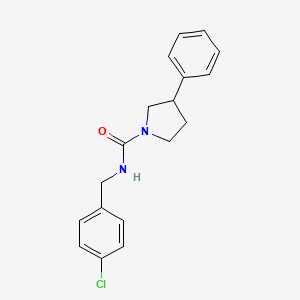

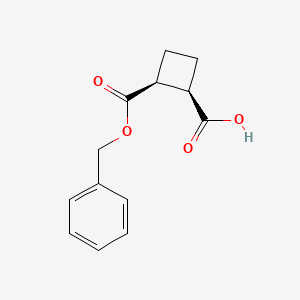

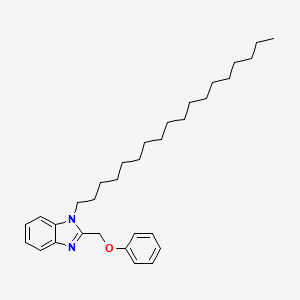

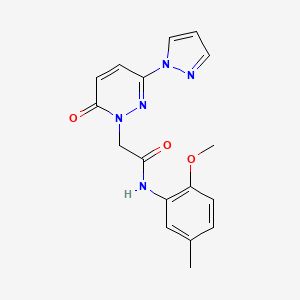
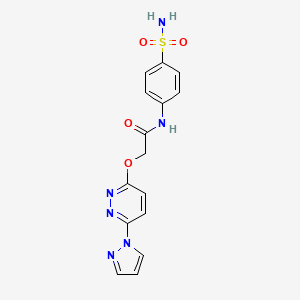
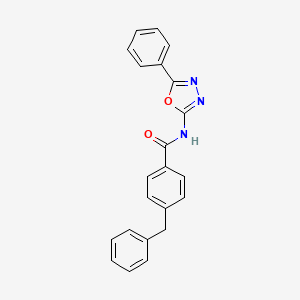
![3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2398462.png)